molecular formula C6H2ClF2I B1424914 1-Chloro-2,5-difluoro-4-iodobenzene CAS No. 1097871-23-2

1-Chloro-2,5-difluoro-4-iodobenzene

Cat. No. B1424914
M. Wt: 274.43 g/mol
InChI Key: JPIRZHIXWRVIAX-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I . It has a molecular weight of 274.44 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-Chloro-2,5-difluoro-4-iodobenzene is 1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Chloro-2,5-difluoro-4-iodobenzene is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Chemical Reactivity and Substitution Patterns : Heiss, Marzi, and Schlosser (2003) compared the reactivity of different halobenzenes, including 1,3-dichlorobenzene and 1,3-dibromobenzene, and explored their behavior towards strong bases. They found that these compounds could be transformed into various carboxylic acids, highlighting the chemical versatility of halobenzenes in synthesis reactions (Heiss, Marzi, & Schlosser, 2003).

  • Ring Halogenation Techniques : Bovonsombat and Mcnelis (1993) investigated the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts. They developed methods to selectively halogenate compounds, including 1-chloro-2,5-difluoro-4-iodobenzene, demonstrating its utility in complex organic syntheses (Bovonsombat & Mcnelis, 1993).

  • Electrochemical Fluorination Studies : Horio et al. (1996) explored the electrochemical fluorination of various halobenzenes, including 1-chloro-2,5-difluoro-4-iodobenzene. Their research provided insights into the reaction mechanisms and the formation of fluorinated compounds, which is crucial for understanding and optimizing electrochemical processes in organic chemistry (Horio et al., 1996).

  • Synthesis of Complex Molecules : Pignotti et al. (2008) reported the synthesis of 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their oxides starting from 1,4-difluoro-2,5-dimethoxybenzene. This research highlights the potential of halobenzenes, including 1-chloro-2,5-difluoro-4-iodobenzene, in the synthesis of complex organometallic compounds with potential applications in catalysis and material science (Pignotti et al., 2008).

  • Halogen Bonding in Molecular Structures : Pigge, Vangala, and Swenson (2006) studied the halogen bonding in various halobenzenes, including 1-chloro-2,5-difluoro-4-iodobenzene. Their findings contribute to the understanding of molecular interactions and the design of new materials based on halogen bonding (Pigge, Vangala, & Swenson, 2006).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-chloro-2,5-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIRZHIXWRVIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679553
Record name 1-Chloro-2,5-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,5-difluoro-4-iodobenzene

CAS RN

1097871-23-2
Record name 1-Chloro-2,5-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (9.9 mL, 110 mmol) was added to 2-chloro-1,4-difluorobenzene (2.2 g, 15 mmol) at room temperature and then cooled to 0° C. N-Iodosuccinimide (3.16 g, 14.1 mmol) was then added in multiple portions. After 10 minutes, the reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction mixture was poured over ice-water and extracted with hexane. The organic layer was washed with saturated Na2SO4, dried and concentrated. The crude product was purified by silica gel chromatography (100% hexanes) to give 1-chloro-2,5-difluoro-4-iodobenzene (3.0 g, 74%). 1H NMR (400 MHz, CDCl3) δ 7.52 (dd, J=5.4, 7.8, 1H), 7.17-7.08 (m, 1H).
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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